3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F3N2 It is characterized by the presence of an amino group, a trifluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The nitrile group can be introduced through a subsequent reaction with a cyanide source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluorophenyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propanenitrile
- 3-Amino-3-(2,4,5-trifluorophenyl)propanenitrile
- 3-Amino-3-(2,3-difluorophenyl)propanenitrile
Uniqueness
3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. The presence of three fluorine atoms in the 2, 3, and 4 positions enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-amino-3-(2,3,4-trifluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2 |
InChI Key |
IPDNHENKSYKJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(CC#N)N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.